molecular formula C127H205N45O39S3 B013185 Atrial natriuretic factor (1-28) (human, porcine) CAS No. 91917-63-4

Atrial natriuretic factor (1-28) (human, porcine)

Cat. No. B013185
CAS RN: 91917-63-4
M. Wt: 3082.5 g/mol
InChI Key: KGZJRXKGJRJKCB-UHFFFAOYSA-N
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Description

Atrial Natriuretic Factor (ANF) is synthesized as a precursor, atrial pronatriodilatin, encoded by a DNA sequence that exhibits a high degree of homology between rats and humans, underscoring its evolutionary conservation across species. This precursor is a larger protein from which the active ANF peptide is derived, located in the COOH-terminal portion of the protein (Zivin et al., 1984).

Synthesis Analysis

ANF is initially synthesized as a preprohormone that undergoes post-translational modifications to produce the active hormone. The gene encoding the ANF precursor is interrupted by two introns, with the ANF peptides located at the C-terminus of the polypeptide. This genetic structure facilitates the synthesis of various ANF peptides derived from a common precursor, highlighting the molecule's complex biosynthesis mechanism (Greenberg et al., 1984).

Molecular Structure Analysis

The molecular structure of ANF includes a sequence of amino acids that forms a ring structure between two cysteine residues, which is critical for its biological activity. This structure does not show significant homology with any known protein, indicating its unique functional role in the cardiovascular system (Seidah et al., 1984).

Chemical Reactions and Properties

ANF interacts with membrane-bound guanylyl cyclase receptors, leading to increased intracellular cGMP levels. This interaction triggers a cascade of cellular reactions resulting in natriuresis, diuresis, and vasodilation, which are key physiological responses of ANF (Maack et al., 1985).

Physical Properties Analysis

ANF's physical properties include its solubility in water and biological fluids, stability under physiological conditions, and a relatively short half-life in circulation. These properties are crucial for its rapid onset of action and the transient nature of its physiological effects (Gutkowska et al., 1987).

Scientific Research Applications

Natriuretic Peptides and Cardiovascular Function

Research has shown that atrial natriuretic peptide (ANP), a member of the natriuretic peptide family which includes atrial natriuretic factor (1-28), plays a significant role in cardiovascular homeostasis. ANP, synthesized in cardiac atria, functions in both endocrine and paracrine manners to regulate blood pressure and cardiac hypertrophy (Margulies & Burnett, 2006). Another study highlights the diverse physiological effects of natriuretic peptides, such as regulating blood volume, blood pressure, and even long bone growth (Potter, Abbey-Hosch & Dickey, 2006).

Molecular Mechanisms and Gene Expression

The molecular mechanisms and gene expression of natriuretic peptides, including atrial natriuretic factor, have been extensively studied. These peptides are known to act through specific receptors, leading to various physiological responses. Their gene expression is regulated by several factors, including mechanical load and cardiovascular disorders (Tokola et al., 2001). A comprehensive review by Potter et al. (2009) discusses the history, structure, function, and clinical applications of natriuretic peptides and their receptors (Potter, Yoder, Flora, Antos & Dickey, 2009).

Therapeutic Applications and Biomarker Potential

Atrial natriuretic factor and related peptides have therapeutic applications, particularly in heart failure syndromes. They serve as important compensatory mechanisms against neurohumoral activation in heart failure, providing a rationale for their use in managing acutely decompensated heart failure (Lee & Burnett, 2007). Another aspect of their importance is as biomarkers for various cardiovascular conditions, including ventricular function and stress (Nishikimi, 2012).

Biochemistry and Clinical Use

The biochemistry and clinical use of natriuretic peptides, including atrial natriuretic factor, have been a focus of research for over 30 years. Their regulation, secretion, and receptor interactions have important implications for understanding and treating cardiovascular diseases (Richards, 2007).

properties

IUPAC Name

4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJRXKGJRJKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H205N45O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583193
Record name Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3082.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrial natriuretic factor (1-28) (human, porcine)

CAS RN

91917-63-4
Record name Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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